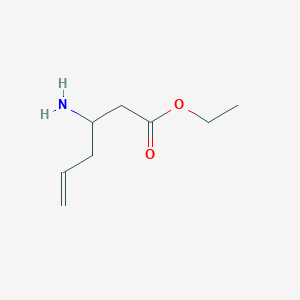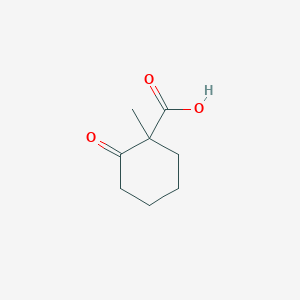
(2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol, also known as fluconazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the class of drugs known as triazole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Wirkmechanismus
Fluconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell.
Biochemical and Physiological Effects:
Fluconazole has been shown to have a high degree of selectivity for fungal cells, with minimal effects on mammalian cells. It has also been found to have a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
Fluconazole has several advantages for use in laboratory experiments, including its high degree of selectivity for fungal cells and its long half-life. However, it also has some limitations, such as its potential to interfere with other drugs or compounds being tested in the same experiment.
Zukünftige Richtungen
There are several directions for future research on (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol, including the development of new formulations and delivery methods, the investigation of its potential use in combination with other antifungal drugs, and the exploration of its activity against emerging fungal pathogens. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Synthesemethoden
Fluconazole can be synthesized through a multistep process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2,4-difluorophenyl-1,2,4-triazole. This intermediate is then reacted with epichlorohydrin to form (2R,3S)-3-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)propane-1,2-diol, which is then converted to the desired (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol through a process of resolution and purification.
Wissenschaftliche Forschungsanwendungen
Fluconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, cryptococcosis, and aspergillosis. It has also been used in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS.
Eigenschaften
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYVJTMKMDGJRN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@](CN2C=NC=N2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


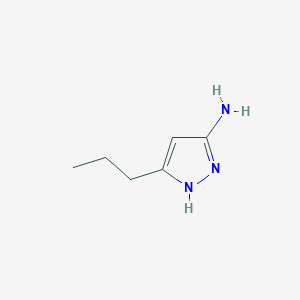

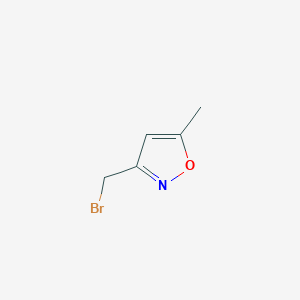

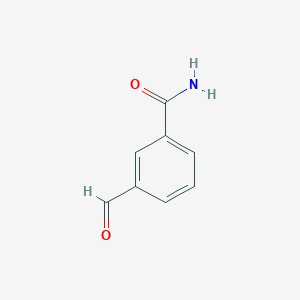
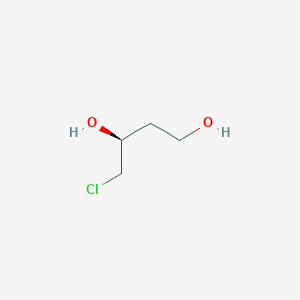
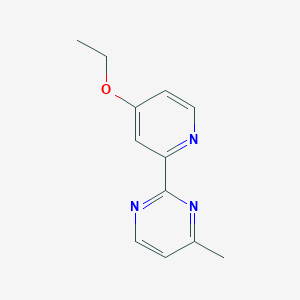
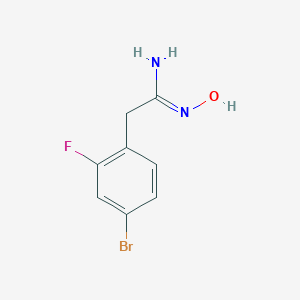
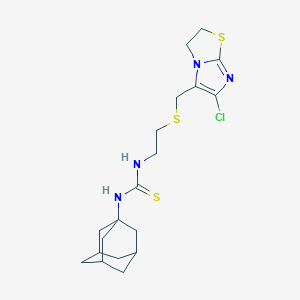
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

